Methylcarbamic acid;octadecan-1-ol

Description

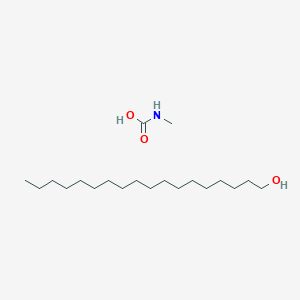

Methylcarbamic acid; octadecan-1-ol is a carbamate ester formed by the reaction of methylcarbamic acid (a derivative of methylamine and carbonic acid) with octadecan-1-ol (a C18 saturated fatty alcohol). This compound combines the structural features of a long-chain aliphatic alcohol and a carbamate group, which may confer unique physicochemical and biological properties.

- Structure: The molecule consists of an 18-carbon alkyl chain (octadecan-1-ol) esterified with methylcarbamic acid (CH₃NHCOO−).

- Octadecan-1-ol itself is used in cosmetics, lubricants, and surfactants due to its amphiphilic nature .

Properties

CAS No. |

83053-42-3 |

|---|---|

Molecular Formula |

C20H43NO3 |

Molecular Weight |

345.6 g/mol |

IUPAC Name |

methylcarbamic acid;octadecan-1-ol |

InChI |

InChI=1S/C18H38O.C2H5NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-3-2(4)5/h19H,2-18H2,1H3;3H,1H3,(H,4,5) |

InChI Key |

UORZFXFXALAWLY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCO.CNC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylcarbamic acid;octadecan-1-ol typically involves the reaction of methylcarbamic acid with octadecan-1-ol. One common method is the esterification reaction, where methylcarbamic acid reacts with octadecan-1-ol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of stearic acid to produce octadecan-1-ol, followed by its reaction with methylcarbamic acid. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Methylcarbamic acid;octadecan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in octadecan-1-ol can be oxidized to form octadecanoic acid.

Reduction: The carbamate group in methylcarbamic acid can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acid chlorides are used in the presence of a base such as pyridine.

Major Products Formed

Oxidation: Octadecanoic acid.

Reduction: Corresponding amine derivatives.

Substitution: Various esters and ethers depending on the substituents used.

Scientific Research Applications

Methylcarbamic acid;octadecan-1-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential role in biological systems, including its interaction with cellular membranes.

Medicine: Investigated for its potential therapeutic properties, including its use as an emollient in topical formulations.

Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of methylcarbamic acid;octadecan-1-ol involves its interaction with biological membranes and proteins. The long hydrophobic chain of octadecan-1-ol allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The carbamate group can interact with proteins, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Comparison with Other Fatty Alcohol Carbamates

Carbamates derived from long-chain fatty alcohols vary in chain length and saturation, influencing their properties:

Key Differences :

Comparison with Other Methylcarbamates

Methylcarbamic acid forms esters with diverse alcohols, particularly aromatic and aliphatic variants:

Key Differences :

- Alcohol Moiety: Aromatic esters (e.g., Fenobucarb) exhibit neurotoxic effects, targeting acetylcholinesterase in pests, while aliphatic esters (e.g., octadecan-1-ol derivative) are less bioactive but more suited for industrial uses .

- Polarity : Glycosylated methylcarbamates show enhanced solubility and bioactivity in plant metabolism, unlike hydrophobic fatty alcohol derivatives .

Environmental and Toxicological Comparison

- Octadecan-1-ol Analogs : The U.S. EPA classifies C16–C22 fatty alcohols as low-priority substances due to low toxicity and environmental persistence . Methylcarbamic acid; octadecan-1-ol is expected to share these traits.

- Aromatic Methylcarbamates: Compounds like Fenobucarb are potent neurotoxins with risks to non-target organisms, requiring strict regulatory control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.